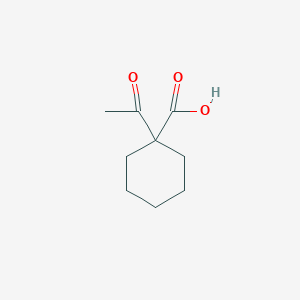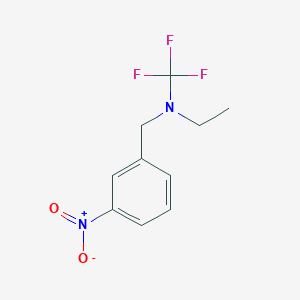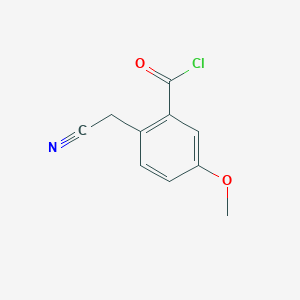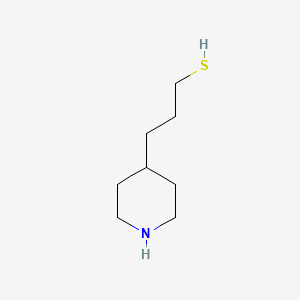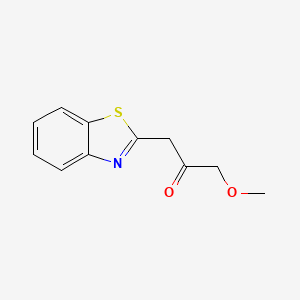
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- typically involves the reaction of 2-aminothiophenol with an appropriate ketone under specific conditions. One common method involves the use of a copper-catalyzed coupling reaction, where 2-aminothiophenol reacts with a ketone in the presence of a copper catalyst to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it can bind to the BH3 binding groove of BCL-2 family proteins, inhibiting their anti-apoptotic activity. This leads to the activation of the apoptotic pathway, resulting in programmed cell death of cancer cells . The compound’s ability to interact with other molecular targets and pathways is also being explored in ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(2-benzothiazolylthio)-: Another benzothiazole derivative with similar biological activities.
2-Propanone, 1-(2-benzothiazolyl)-: A closely related compound with slight structural differences.
Uniqueness
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-7-8(13)6-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3 |
InChI Key |
IFJOBZHEXXZQGP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


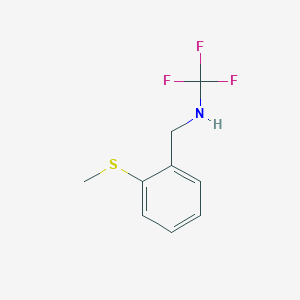

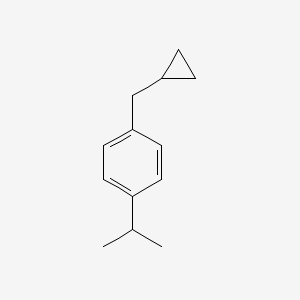
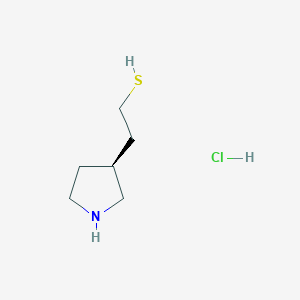
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)




